molecular formula C13H17Cl2NO2S B4857862 3,4-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

3,4-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B4857862
M. Wt: 322.2 g/mol
InChI Key: KUAVUPXXYWPMJI-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound characterized by the presence of two chlorine atoms on the benzene ring, a cyclohexyl group, and a methyl group attached to the sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the sulfonation of 3,4-dichlorobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3,4-dichlorobenzenesulfonyl chloride+N-cyclohexyl-N-methylamineThis compound\text{3,4-dichlorobenzenesulfonyl chloride} + \text{N-cyclohexyl-N-methylamine} \rightarrow \text{this compound} 3,4-dichlorobenzenesulfonyl chloride+N-cyclohexyl-N-methylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3,4-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

    Analytical Chemistry: The compound is used as a reference standard in analytical methods to quantify and identify related substances.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

    3,4-Dichloro-N-cyclohexyl-N-methylbenzamide: Similar structure but with an amide group instead of a sulfonamide group.

    3,4-Dichloro-N-cyclohexyl-N-methylthiobenzamide: Contains a thiobenzamide group instead of a sulfonamide group.

    3,4-Dichloro-N-hexadecyl-N-methylbenzenesulfonamide: Similar structure but with a hexadecyl group instead of a cyclohexyl group.

Uniqueness: 3,4-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group allows for specific interactions with biological targets, while the cyclohexyl and methyl groups enhance its lipophilicity and membrane permeability.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAVUPXXYWPMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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